

Application Notes and Protocols for GPS1573

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Compound of Interest

Compound Name: GPS1573

Cat. No.: B15619034

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Introduction

GPS1573 is a potent and selective noncompetitive antagonist of the melanocortin type 2 receptor (MC2R), the receptor for adrenocorticotrophic hormone (ACTH). By inhibiting the binding of ACTH to MC2R, **GPS1573** effectively blocks the downstream signaling cascade that leads to steroidogenesis. This makes it a valuable tool for studying the hypothalamic-pituitary-adrenal (HPA) axis and for the investigation of potential therapeutic strategies for conditions characterized by excessive cortisol production, such as Cushing's disease. These application notes provide detailed protocols for the dissolution and storage of **GPS1573**, as well as a representative experimental protocol for its use in in vitro studies.

Physicochemical Properties and Storage

Recommendations

A summary of the key physicochemical properties and storage recommendations for **GPS1573** is provided in the tables below for easy reference.

Property	Value
Molecular Formula	C86H138N28O14
Molecular Weight	1788.20 g/mol
Appearance	White to off-white solid
Purity	>99%
Solubility	Soluble in DMSO, with limited solubility in water and ethanol.

Storage Condition	Powder	In Solvent (DMSO)
-80°C	2 years	6 months
-20°C	1 year	1 month
4°C	Not Recommended	Not Recommended
Room Temperature	Stable for short-term shipping	Not Recommended

Protocol for Dissolving GPS1573 for In Vitro Use

This protocol provides a recommended procedure for dissolving **GPS1573** and preparing a stock solution for use in cell-based assays.

Materials:

- **GPS1573** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

- **Equilibrate:** Before opening, allow the vial of **GPS1573** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
- **Weighing (Optional, if not pre-aliquoted):** If working with a larger quantity, carefully weigh the desired amount of **GPS1573** powder in a sterile microcentrifuge tube. Perform this step quickly to minimize exposure to air and moisture.
- **Reconstitution:**
 - To prepare a 10 mM stock solution, add the appropriate volume of anhydrous, sterile DMSO to the vial of **GPS1573**. For example, to a 1 mg vial of **GPS1573** (MW: 1788.20), add 55.9 μ L of DMSO.
 - Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
- **Aliquoting and Storage:**
 - Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Important Considerations:

- The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
- Always include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experiments.

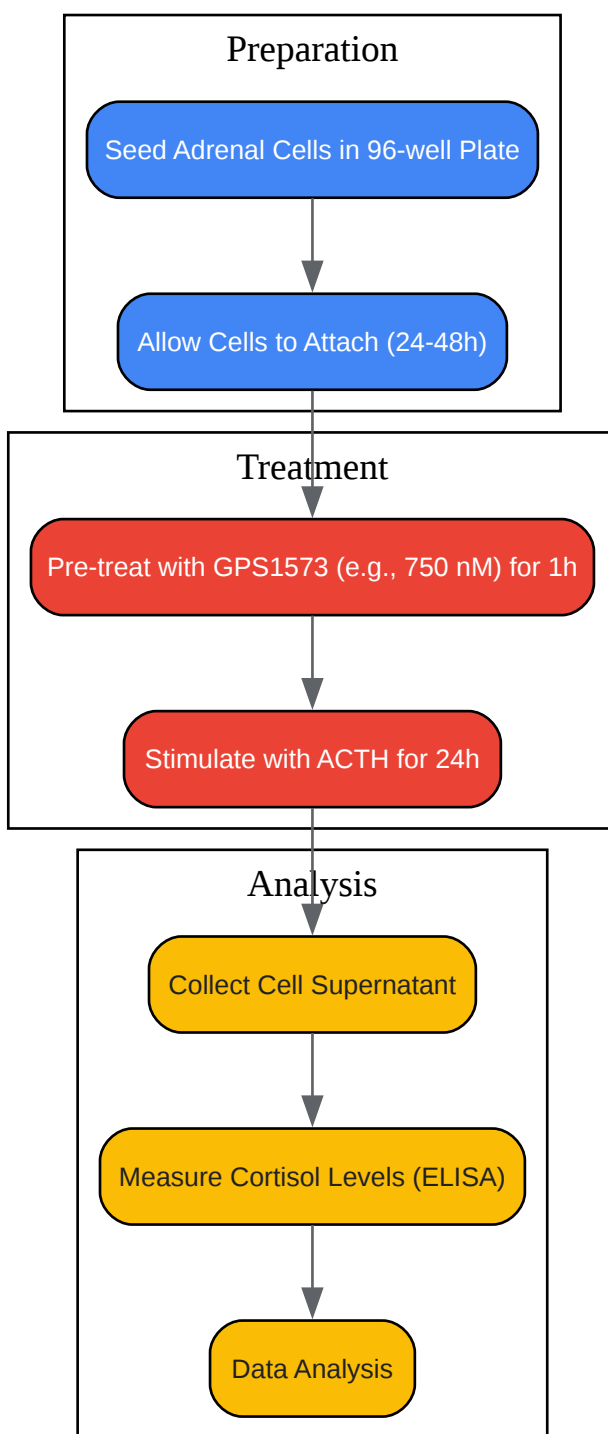
Experimental Protocol: Inhibition of ACTH-induced Cortisol Production in Adrenal Cells

This protocol describes a representative in vitro experiment to assess the inhibitory effect of **GPS1573** on ACTH-stimulated cortisol production in a human adrenal cell line.

Materials:

- Human adrenal cell line (e.g., NCI-H295R)
- Cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics)
- **GPS1573** stock solution (10 mM in DMSO)
- ACTH (1-39), human
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- Cortisol ELISA kit

Workflow:



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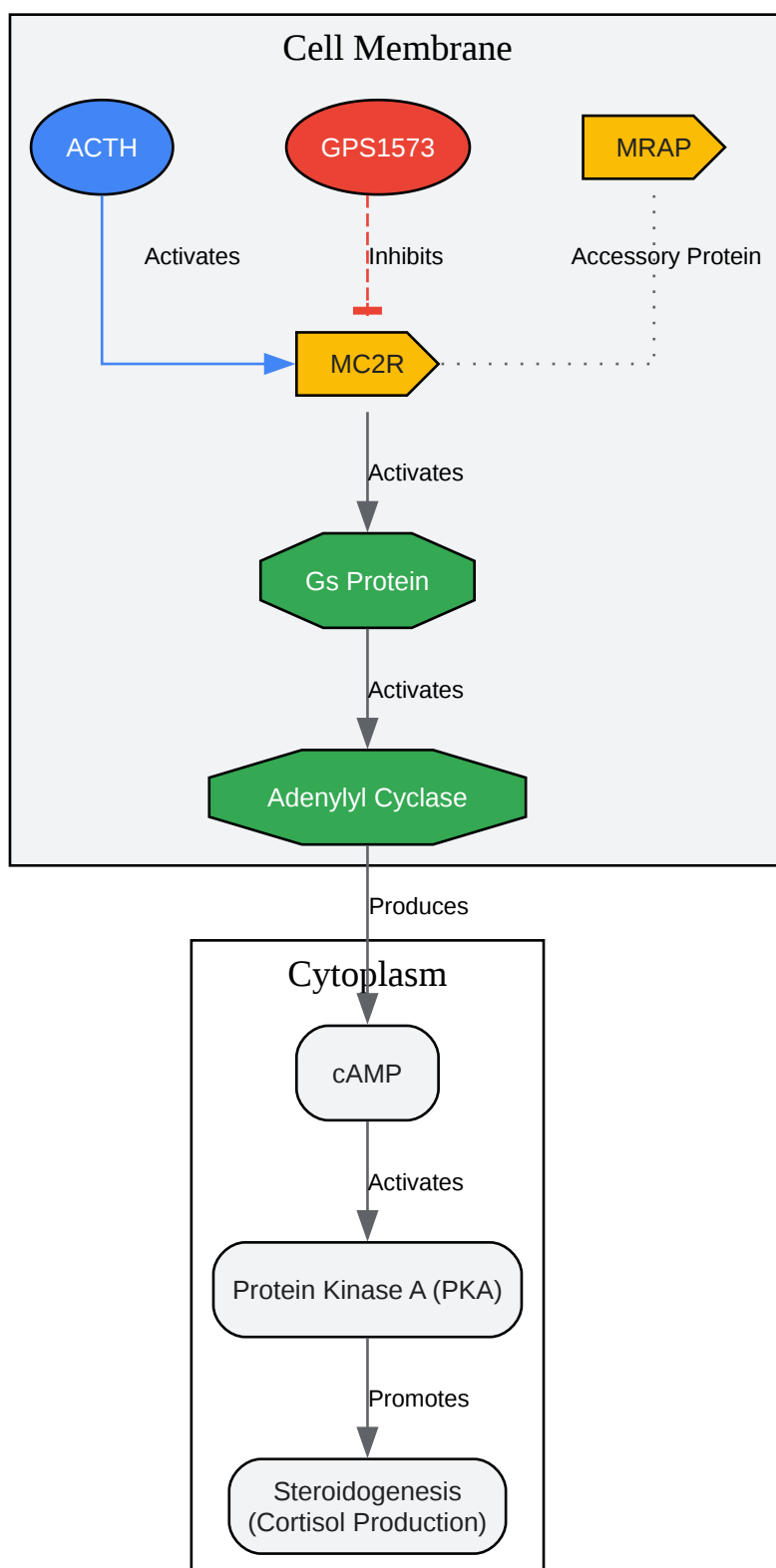
Caption: Experimental workflow for assessing **GPS1573** inhibition of ACTH-induced cortisol production.

Procedure:

- **Cell Seeding:** Seed human adrenal cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete culture medium.
- **Cell Attachment:** Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours to allow the cells to attach and form a monolayer.
- **Pre-treatment with **GPS1573**:**
 - Prepare a working solution of **GPS1573** by diluting the 10 mM stock solution in cell culture medium to the desired final concentration (e.g., 750 nM)[1].
 - Remove the culture medium from the wells and replace it with 100 μ L of the medium containing **GPS1573** or vehicle control (medium with the same concentration of DMSO).
 - Incubate the plate for 1 hour at 37°C.
- **ACTH Stimulation:**
 - Prepare a working solution of ACTH in cell culture medium.
 - Add 10 μ L of the ACTH solution to the appropriate wells to achieve the desired final concentration (e.g., 10 nM). Add 10 μ L of medium to the unstimulated control wells.
 - Incubate the plate for 24 hours at 37°C.
- **Sample Collection:** Carefully collect the cell culture supernatant from each well for cortisol measurement.
- **Cortisol Measurement:** Quantify the concentration of cortisol in the supernatants using a commercial cortisol ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Determine the extent of inhibition by comparing the cortisol levels in the **GPS1573**-treated wells to the ACTH-stimulated control wells.

MC2R Signaling Pathway

GPS1573 acts as a noncompetitive antagonist at the melanocortin type 2 receptor (MC2R). The binding of ACTH to MC2R, in conjunction with the Melanocortin Receptor Accessory Protein (MRAP), initiates a G-protein-coupled signaling cascade. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates downstream targets, including transcription factors and enzymes involved in steroidogenesis. **GPS1573** blocks this pathway by preventing the initial activation of MC2R by ACTH.



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Caption: Simplified schematic of the MC2R signaling pathway and the point of inhibition by GPS1573.

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References

- 1. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
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